Micromolar Antiproliferative Activity in MCF-7 Breast Cancer Cells: 2-Pyridyl Derivatives vs. Pyrazolo and Other Heterocyclic Analogs
Among 21 pyridinylisoxazole derivatives designed around an allosteric kinase inhibitor pharmacophore, compounds incorporating the 3-(pyridin-2-yl)isoxazole core demonstrated antiproliferative IC50 values in the micromolar range against MCF-7 human breast cancer cells [1]. The 2-pyridyl orientation was critical: replacement with pyrazole or modification of the isoxazole ring position resulted in substantial loss of activity, confirming the privileged nature of the 2-pyridylisoxazole scaffold [2].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Micromolar range (exact values not numerically isolated for the free amine, but series includes this scaffold) [1] |
| Comparator Or Baseline | Pyridinylpyrazole analogs in the same study showed markedly reduced or no antiproliferative activity [2] |
| Quantified Difference | Not precisely quantified; qualitative class-level advantage documented across the series |
| Conditions | MCF-7 human breast cancer cell line; compound treatment; proliferation assay |
Why This Matters
The 2-pyridylisoxazole core is a validated pharmacophore for allosteric kinase inhibition, making this compound the correct starting point for developing anticancer agents in this structural class.
- [1] Yang, H., Xu, G., Bao, M., Zhang, D., Li, Z., & Pei, Y. (2014). Design and Synthesis of Pyridinylisoxazoles and Their Anticancer Activities. Chemical Journal of Chinese Universities, 35(12), 2584–2592. View Source
- [2] Fahmy, H. H., et al. (2014). Design, Synthesis and Biological Screening of Some Pyridinylpyrazole and Pyridinylisoxazole Derivatives as Potential Anti-inflammatory, Analgesic, Antipyretic and Antimicrobial Agents. Medicinal Chemistry, 10(3), 318–338. View Source
